molecular formula C8H10N2O3S B1295883 Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate CAS No. 53554-29-3

Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

Cat. No. B1295883
CAS RN: 53554-29-3
M. Wt: 214.24 g/mol
InChI Key: HDIWKNXVBQPJCO-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. They are important constituents of nucleic acids and are involved in many biological processes.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate was used as a starting material to synthesize different pyridothienopyrimidine derivatives, which are structurally related to ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate . Another method reported the synthesis of ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates through cyclocondensation reactions under mild, basic, aqueous conditions . Additionally, the Mitsunobu reaction has been utilized to synthesize 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines, which demonstrates the versatility of reactions in modifying the pyrimidine core .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using spectroscopic methods and crystallography. For example, the crystal structure of a related compound, ethyl-4-(4-acetoxy-phenyl)-3-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate, was confirmed using single-crystal X-ray diffraction, revealing an almost orthogonal dihedral angle between the aryl and dihydropyrimidine rings . Similarly, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined, showing two independent molecules in the asymmetric unit .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which allow for the introduction of different functional groups and the formation of novel compounds. The antimicrobial activity of ethyl 3-alkyl-2-(alkylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate derivatives was studied, and these compounds were synthesized by interaction with low aliphatic amines and further modified by alkylation . The reactivity of these compounds under different conditions can lead to a wide range of biological activities and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For instance, the synthesis and structure of ethyl 2-hydroxy-4-oxo-4H-pyrido-[1,2-a]pyrimidine-3-carboxylate were investigated, and the compound was found to exist in different forms depending on the solvent and state . These properties are crucial for the application of pyrimidine derivatives in pharmaceuticals and materials science.

Future Directions

Given the promising neuroprotective and anti-inflammatory properties of pyrimidine derivatives , future research could focus on further exploring these properties and developing these compounds as potential therapeutic agents. Additionally, more detailed safety and hazard assessments are needed.

properties

IUPAC Name

ethyl 2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-3-13-7(12)5-4-9-8(14-2)10-6(5)11/h4H,3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIWKNXVBQPJCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286103
Record name Ethyl 2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID80286103
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Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

CAS RN

53554-29-3
Record name Ethyl 1,6-dihydro-2-(methylthio)-6-oxo-5-pyrimidinecarboxylate
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Record name NSC 43816
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Record name 53554-29-3
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Record name Ethyl 2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
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Record name Ethyl 4-hydroxy-2-(methylsulfanyl)-5-pyrimidinecarboxylate
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Synthesis routes and methods

Procedure details

Ethyl sodium 5-(ethoxycarbonyl)-2-(methylthio)-4-oxo-4H-pyrimidin-3-ide (3.31 g, 14.00 mmol) was dissolved in 300 mL of methanol. 2 mL of HCl was added to the solution, which was condensed to yield the product.
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SC Wang, FX Wan, S Liu, S Zhang… - Journal of the Chinese …, 2018 - Wiley Online Library
A series of novel N‐(substituted phenyl/benzyl)‐2‐methylthio‐4‐((pyridin‐3‐ylmethyl)amino)pyrimidine‐5‐carboxamides were synthesized by multistep reactions. The structures of the …
Number of citations: 25 onlinelibrary.wiley.com
Z Ebrahimpour, A Shiri, M Bakavoli… - Heterocyclic …, 2016 - degruyter.com
… Synthesis of new 1,2-dihydro-3H-pyrazolo[3,4-d] pyrimidin-3-ones 4–6 starting with ethyl 4-hydroxy-2-methylthio-pyrimidine-5-carboxylate (1) under classical heating and microwave-…
Number of citations: 4 www.degruyter.com
R Bahekar, N Panchal, S Soman, J Desai, D Patel… - Bioorganic …, 2020 - Elsevier
Selective inhibition of janus kinase (JAK) has been identified as an important strategy for the treatment of autoimmune disorders. Optimization at the C2 and C4-positions of pyrimidine …
Number of citations: 5 www.sciencedirect.com
S Watkins - 2019 - search.proquest.com
This body of work focuses on the inhibition of Burkholderia pseudomallei enzyme IspF. Burkholderia pseudomallei is the causative agent of Whitmore's disease, and IspF is an essential …
Number of citations: 1 search.proquest.com
N Panchal - 2021 - search.proquest.com
Doctor of Philosophy Page 1 Design, Synthesis and Biological Evaluation of Novel JANUS KINASE INHIBITORS FOR THE TREATMENT OF INFLAMMATORY DISEASES A Thesis …
Number of citations: 0 search.proquest.com
S Amin, MM Alam, M Akhter, AK Najmi… - … , Sulfur, and Silicon …, 2020 - Taylor & Francis
Phosphorus oxychloride, POCl 3 , an important phosphorus compound, has diverse applications in synthetic chemistry. It plays an important role in chlorination, Vilsmeier Haack …
Number of citations: 3 www.tandfonline.com

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